1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
1-(3-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of fluorine atoms on its benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzyl bromide with 4-fluorobenzaldehyde in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- 1-(3-Chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
- 1-(3-Methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
Uniqueness: 1-(3-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and enhance its stability. This makes it particularly valuable in applications requiring high thermal stability and specific electronic characteristics.
Properties
Molecular Formula |
C22H15F3N2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H15F3N2/c23-18-8-4-16(5-9-18)21-13-22(17-6-10-19(24)11-7-17)27(26-21)14-15-2-1-3-20(25)12-15/h1-13H,14H2 |
InChI Key |
AJLBNYFFEXESFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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